molecular formula C10H8ClNO B15363141 6-chloro-2-methyl-1H-indole-3-carbaldehyde

6-chloro-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B15363141
M. Wt: 193.63 g/mol
InChI Key: SQEMRGKEZVXJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde typically involves the following steps:

  • Starting Materials: The synthesis often begins with 2-methylindole as the starting material.

  • Halogenation: Chlorination of the indole ring at the 6-position is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.

  • Reduction: Reduction reactions can reduce the aldehyde group to alcohols.

  • Substitution: Substitution reactions can occur at different positions on the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acids.

  • Reduction Products: Indole-3-alcohols.

  • Substitution Products: Various substituted indoles depending on the reagents used.

Scientific Research Applications

Chemistry: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde is used as a precursor in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential in drug development.

Medicine: The compound's derivatives are being investigated for their therapeutic potential. For example, they may be used in the development of new drugs targeting specific diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which 6-chloro-2-methyl-1H-indole-3-carbaldehyde exerts its effects depends on its derivatives and the biological targets they interact with. For instance, in anticancer applications, the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary based on the specific derivative and its application.

Comparison with Similar Compounds

  • Indole-3-carbaldehyde: Similar structure but lacks the chlorine and methyl groups.

  • 6-Chloro-1H-indole-3-carbaldehyde: Similar but without the methyl group at the 2-position.

  • 2-Methyl-1H-indole-3-carbaldehyde: Similar but without the chlorine atom at the 6-position.

Uniqueness: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-2-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8ClNO/c1-6-9(5-13)8-3-2-7(11)4-10(8)12-6/h2-5,12H,1H3

InChI Key

SQEMRGKEZVXJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.